molecular formula C19H25FO2 B027122 19-Fluoroandrost-4-ene-3,17-dione CAS No. 19890-63-2

19-Fluoroandrost-4-ene-3,17-dione

Cat. No.: B027122
CAS No.: 19890-63-2
M. Wt: 304.4 g/mol
InChI Key: AOJSNVYXFKSKGH-BGJMDTOESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylmethionine chloride can be synthesized through the methylation of methionine using S-adenosylmethionine as a methyl donor. The reaction is catalyzed by the enzyme methionine S-methyltransferase .

Industrial Production Methods: In industrial settings, methylmethionine chloride is often extracted from plants such as cabbage. The extraction process involves washing and vacuum drying the cabbage, followed by pulverization and continuous circulation extraction using a non-heating solvent . This method helps in preserving the stability of the compound and extends its shelf life.

Chemical Reactions Analysis

Types of Reactions: Methylmethionine chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form methionine.

    Substitution: Methylmethionine chloride can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methionine.

    Substitution: Various substituted methionine derivatives.

Mechanism of Action

Methylmethionine chloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: Methylmethionine chloride is unique due to its dual role as a protective agent for the digestive tract and a precursor in the synthesis of other sulfur-containing compounds. Its ability to act as a methyl donor in biochemical pathways sets it apart from other similar compounds .

Properties

CAS No.

19890-63-2

Molecular Formula

C19H25FO2

Molecular Weight

304.4 g/mol

IUPAC Name

(8S,9S,10S,13S,14S)-10-(fluoromethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H25FO2/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1

InChI Key

AOJSNVYXFKSKGH-BGJMDTOESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CF

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CF

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CF

Synonyms

19-FAD
19-fluoroandrost-4-ene-3,17-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.